Linézolide

Vue d'ensemble

Description

Le Linezolide est un antibiotique synthétique appartenant à la classe des oxazolidinones. Il est principalement utilisé pour traiter les infections causées par des bactéries à Gram positif, y compris celles résistantes à d'autres antibiotiques tels que l'Entérocoque faecium résistant à la vancomycine et le Staphylococcus aureus résistant à la méthicilline . Le Linezolide agit en inhibant la synthèse des protéines bactériennes, ce qui en fait une option précieuse dans le traitement de diverses infections bactériennes .

Mécanisme D'action

Target of Action

Linezolid, a synthetic antibiotic, is primarily used to treat infections caused by aerobic Gram-positive bacteria . Its primary targets are the 23S ribosomal RNA of the 50S subunit . These ribosomal subunits play a crucial role in bacterial protein synthesis, making them an effective target for antibiotics like Linezolid .

Mode of Action

Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex , which is essential for bacterial reproduction . As a result, Linezolid is bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci .

Biochemical Pathways

The primary biochemical pathway affected by Linezolid is the bacterial protein synthesis pathway . By inhibiting the formation of the 70S initiation complex, Linezolid disrupts the protein synthesis process, leading to a halt in bacterial growth and reproduction .

Pharmacokinetics

Linezolid exhibits excellent pharmacokinetic properties, including 100% bioavailability when administered orally . It is a moderately lipophilic drug and is widely distributed to well-perfused tissues and body fluids . It has a low protein binding capacity of 31% . Linezolid is primarily metabolized in the liver, with 50-70% of the drug undergoing metabolism . The elimination half-life of Linezolid is between 3-7 hours . These properties contribute to Linezolid’s high bioavailability and effectiveness in treating bacterial infections .

Result of Action

The molecular and cellular effects of Linezolid’s action primarily involve the inhibition of bacterial growth and reproduction. By preventing the formation of the 70S initiation complex, Linezolid disrupts bacterial protein synthesis, leading to a halt in bacterial growth . This results in the effective treatment of infections caused by susceptible Gram-positive bacteria .

Action Environment

The action of Linezolid can be influenced by various environmental factors. For instance, the presence of other drugs can impact the pharmacokinetics of Linezolid . Additionally, the widespread distribution of Linezolid resistance genes in various niches, including humans, animals, and the environment, can affect the efficacy of Linezolid . Therefore, understanding these environmental factors is crucial for optimizing the use of Linezolid in clinical settings .

Applications De Recherche Scientifique

Linezolid has a wide range of scientific research applications:

Chemistry: In chemistry, Linezolid is studied for its unique synthetic pathway and its potential as a model compound for developing new antibiotics .

Biology: In biology, Linezolid is used to study bacterial protein synthesis and resistance mechanisms. It provides insights into how bacteria develop resistance and how new antibiotics can be designed to overcome this challenge .

Medicine: In medicine, Linezolid is used to treat various bacterial infections, including pneumonia, skin infections, and infections caused by resistant bacteria . It is also studied for its potential use in treating drug-resistant tuberculosis .

Industry: In the pharmaceutical industry, Linezolid is an important drug for treating serious bacterial infections. Its production and formulation are critical areas of research and development .

Analyse Biochimique

Biochemical Properties

Linezolid plays a crucial role in inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . This binding prevents the formation of the initiation complex for protein synthesis, thereby halting bacterial growth . Linezolid interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process . The nature of these interactions is primarily inhibitory, as Linezolid disrupts the normal function of the ribosome .

Cellular Effects

Linezolid exerts significant effects on bacterial cells by inhibiting protein synthesis, leading to cell death . In mammalian cells, Linezolid can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes . This can result in mitochondrial dysfunction, impacting cellular metabolism and energy production . Linezolid has also been shown to influence cell signaling pathways and gene expression related to stress responses and apoptosis .

Molecular Mechanism

The molecular mechanism of Linezolid involves its binding to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center . This binding inhibits the formation of the initiation complex, preventing the elongation of the nascent peptide chain . Linezolid’s interaction with ribosomal RNA and proteins is highly specific, leading to the inhibition of protein synthesis . Additionally, Linezolid can induce changes in gene expression related to stress responses and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Linezolid can change over time due to its stability and degradation . Linezolid is relatively stable, but its long-term effects on cellular function can include mitochondrial dysfunction and altered cellular metabolism . In vitro studies have shown that prolonged exposure to Linezolid can lead to the accumulation of its metabolites, which may contribute to its long-term effects .

Dosage Effects in Animal Models

The effects of Linezolid vary with different dosages in animal models . At therapeutic doses, Linezolid effectively inhibits bacterial growth without causing significant toxicity . At higher doses, Linezolid can cause adverse effects, including hematological toxicity and mitochondrial dysfunction . Threshold effects have been observed, where higher doses lead to more pronounced toxic effects .

Metabolic Pathways

Linezolid is metabolized primarily in the liver, involving oxidation and reduction reactions . The major metabolites of Linezolid are excreted in the urine . Enzymes such as cytochrome P450 are involved in the metabolism of Linezolid, affecting its metabolic flux and metabolite levels . Linezolid’s interaction with these enzymes can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Linezolid is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution . Linezolid’s localization and accumulation within cells can affect its therapeutic efficacy and toxicity .

Subcellular Localization

Linezolid’s subcellular localization is primarily within the cytoplasm, where it interacts with ribosomes . It can also localize to mitochondria, affecting mitochondrial protein synthesis and function . Targeting signals and post-translational modifications may direct Linezolid to specific cellular compartments, influencing its activity and function .

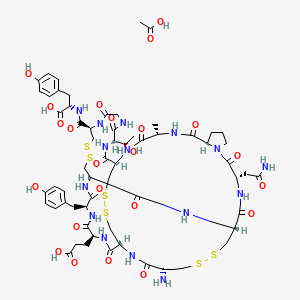

Méthodes De Préparation

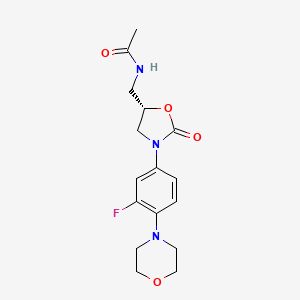

Voies de synthèse et conditions de réaction : Le Linezolide est synthétisé par un processus en plusieurs étapes impliquant plusieurs intermédiaires clés. Une méthode courante implique la préparation du ®-N-[[3-[3-fluoro-4-morpholinyl]phényl]-2-oxo-5-oxazolidinyl]méthanol, qui est ensuite converti en Linezolide par une série de réactions . Le processus comprend généralement des étapes telles que la substitution, la cyclisation et l'amidation .

Méthodes de production industrielle : La production industrielle du Linezolide implique l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Le processus est conçu pour être rentable et respectueux de l'environnement, avec un minimum de déchets et de sous-produits . Les étapes clés incluent l'utilisation de bases métalliques et des conditions de réaction spécifiques pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le Linezolide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles à sa synthèse et à sa modification.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du Linezolide comprennent le phtalimide de potassium, les bases métalliques et des solvants spécifiques . Les conditions de réaction telles que la température, la pression et le pH sont soigneusement contrôlées pour assurer des résultats optimaux.

Principaux produits formés : Le principal produit formé à partir de ces réactions est le Linezolide lui-même, ainsi que des intermédiaires tels que le ®-N-[[3-[3-fluoro-4-morpholinyl]phényl]-2-oxo-5-oxazolidinyl]méthanol .

4. Applications de la recherche scientifique

Le Linezolide a une large gamme d'applications en recherche scientifique :

Chimie : En chimie, le Linezolide est étudié pour sa voie de synthèse unique et son potentiel comme composé modèle pour le développement de nouveaux antibiotiques .

Biologie : En biologie, le Linezolide est utilisé pour étudier la synthèse des protéines bactériennes et les mécanismes de résistance. Il fournit des informations sur la manière dont les bactéries développent une résistance et sur la manière dont de nouveaux antibiotiques peuvent être conçus pour surmonter ce défi .

Médecine : En médecine, le Linezolide est utilisé pour traiter diverses infections bactériennes, notamment la pneumonie, les infections cutanées et les infections causées par des bactéries résistantes . Il est également étudié pour son utilisation potentielle dans le traitement de la tuberculose résistante aux médicaments .

Industrie : Dans l'industrie pharmaceutique, le Linezolide est un médicament important pour le traitement des infections bactériennes graves. Sa production et sa formulation sont des domaines de recherche et développement essentiels .

5. Mécanisme d'action

Le Linezolide exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie à l'ARN ribosomique 23S de la sous-unité 50S, empêchant la formation du complexe d'initiation 70S, qui est essentiel à la traduction bactérienne . Cette inhibition arrête la croissance et la réplication bactériennes, ce qui rend le Linezolide efficace contre une large gamme de bactéries à Gram positif .

Composés similaires :

Tedizolide : Un autre antibiotique oxazolidinone avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Vancomycine : Un antibiotique glycopeptidique utilisé pour traiter les infections à Gram positif, mais avec un mécanisme d'action différent.

Unicité du Linezolide : Le Linezolide est unique en raison de sa capacité à inhiber l'initiation de la synthèse des protéines, un mécanisme que l'on ne retrouve pas couramment dans d'autres antibiotiques . Son efficacité contre les bactéries résistantes et ses taux de résistance relativement faibles en font une option précieuse dans le traitement des infections graves .

Comparaison Avec Des Composés Similaires

Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Vancomycin: A glycopeptide antibiotic used to treat Gram-positive infections, but with a different mechanism of action.

Uniqueness of Linezolid: Linezolid is unique due to its ability to inhibit the initiation of protein synthesis, a mechanism not commonly found in other antibiotics . Its effectiveness against resistant bacteria and its relatively low resistance rates make it a valuable option in the treatment of serious infections .

Propriétés

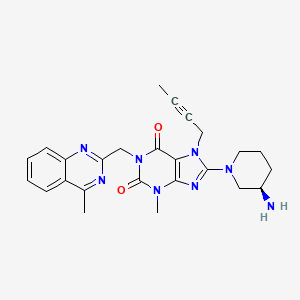

IUPAC Name |

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZROVQLWOKYKF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046489 | |

| Record name | Linezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Linezolid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.44e+00 g/L | |

| Record name | Linezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linezolid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Linezolid exerts its antibacterial effects by interfering with bacterial protein translation. It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction, thereby preventing bacteria from dividing. Point mutations in the bacterial 23S rRNA can lead to linezolid resistance, and the development of linezolid-resistant _Enterococcus faecium_ and _Staphylococcus aureus_ have been documented during its clinical use. As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use., Linezolid is a synthetic oxazolidinone anti-infective agent that is structurally unrelated to other anti-infectives commercially available in the US. In contrast to other anti-infectives that inhibit bacterial protein synthesis, linezolid acts early in translation by binding to a site on the bacterial 23S ribosomal RNA of the 50S subunit and preventing the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process., Linezolid acts via inhibition of protein synthesis. It bind to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex. This step is essential for the bacterial translation process., Linezolid is an oxazolidinone antibiotic that is increasingly used to treat drug-resistant, gram-positive pathogens. The mechanism of action is inhibition of bacterial protein synthesis. Optic and/or peripheral neuropathy and lactic acidosis are reported side effects, but the underlying pathophysiological mechanism has not been unravelled. Mitochondrial ultrastructure, mitochondrial respiratory chain enzyme activity /were studied/, and mitochondrial DNA (mtDNA) in muscle, liver, and kidney samples obtained from a patient who developed optic neuropathy, encephalopathy, skeletal myopathy, lactic acidosis, and renal failure after prolonged use of linezolid. In addition, mtDNA, respiratory chain enzyme activity, and protein amount in muscle and liver samples obtained from experimental animals that received linezolid or placebo /were evaluated/. In the patient, mitochondrial respiratory chain enzyme activity was decreased in affected tissues, without ultrastructural mitochondrial abnormalities and without mutations or depletion of mtDNA. In the experimental animals, linezolid induced a dose- and time-dependent decrease of the activity of respiratory chain complexes containing mtDNA-encoded subunits and a decreased amount of protein of these complexes, whereas the amount of mtDNA was normal. These results provide direct evidence that linezolid inhibits mitochondrial protein synthesis with potentially severe clinical consequences. | |

| Record name | Linezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINEZOLID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from ethyl acetate and hexanes | |

CAS No. |

165800-03-3 | |

| Record name | Linezolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165800-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linezolid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISQ9I6J12J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINEZOLID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linezolid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181.5-182.5 °C | |

| Record name | Linezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINEZOLID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Linezolid?

A1: Linezolid exerts its antibacterial effect by binding to the bacterial ribosome, specifically at the peptidyl transferase center (PTC) located within the 50S ribosomal subunit []. This binding interferes with the formation of the 70S initiation complex, which is essential for protein synthesis [, ].

Q2: What is the downstream effect of Linezolid binding to the ribosome?

A2: By preventing the formation of the 70S initiation complex, Linezolid effectively inhibits the initiation phase of bacterial protein synthesis [, ]. This bacteriostatic action prevents bacterial growth and allows the host's immune system to clear the infection.

Q3: What is the molecular formula and weight of Linezolid?

A3: The molecular formula of Linezolid is C16H20FN3O4, and its molecular weight is 337.34 g/mol.

Q4: Is there any spectroscopic data available for Linezolid?

A4: Yes, UV-Spectrophotometric methods have been developed and validated for the quantification of Linezolid in bulk material and tablet formulations []. These methods utilize the absorbance of Linezolid in the UV-visible range, with a maximum absorbance observed at 251 nm [].

Q5: Is Linezolid compatible with commonly used intravenous fluids?

A5: Yes, studies have demonstrated that Linezolid is stable in commonly used intravenous fluids like sodium lactate, 0.9% sodium chloride, and 5% and 10% glucose solutions for up to 34 days at 25°C [].

Q6: How is Linezolid eliminated from the body?

A6: Approximately 50% of Linezolid is eliminated through renal clearance, indicating the importance of renal function in its pharmacokinetics []. The remaining portion is likely metabolized, with further research needed to fully elucidate the metabolic pathways.

Q7: What is the relationship between Linezolid exposure and thrombocytopenia?

A7: Studies suggest that thrombocytopenia, a decrease in platelet count, is primarily driven by Linezolid's inhibition of platelet formation (myelosuppression) rather than enhanced platelet destruction []. Higher Linezolid concentrations (Cmin > 2 mg/L and AUC0-24 > 160 mg*h/L) have been associated with an increased risk of cytopenias, including thrombocytopenia, in patients treated for multidrug-resistant tuberculosis [].

Q8: Does impaired renal function influence Linezolid pharmacokinetics and the risk of thrombocytopenia?

A8: Yes, impaired renal function can lead to the accumulation of both Linezolid and its metabolite PNU142300, resulting in higher drug exposure [, ]. This accumulation increases the risk of thrombocytopenia in patients with renal insufficiency [, , ]. Dose adjustments might be necessary for these patients to minimize the risk of adverse effects.

Q9: Does co-administration of rifampin impact Linezolid exposure?

A9: Yes, rifampin can significantly reduce Linezolid exposure through a drug-drug interaction [, ]. Rifampin is a potent inducer of P-glycoproteins, which are efflux transporters that can actively remove drugs from cells []. It is believed that rifampin induces the expression of these pumps, leading to increased efflux and decreased plasma levels of Linezolid []. This interaction highlights the importance of therapeutic drug monitoring and potential dose adjustments when combining these antibiotics.

Q10: What is the in vitro activity of Linezolid against different Staphylococcus aureus strains?

A10: Linezolid demonstrates excellent in vitro activity against various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA) [, , , , , ]. It exhibits MIC values ranging from 0.5 to 4 µg/mL against both methicillin-resistant and methicillin-susceptible strains [].

Q11: Has Linezolid shown efficacy in treating MRSA infections in animal models?

A11: Yes, studies using a guinea pig model of foreign-body infection have shown that Linezolid, particularly in combination with rifampin, effectively reduces bacterial load and improves cure rates compared to monotherapy [].

Q12: What are the findings from clinical trials comparing Linezolid to vancomycin in treating MRSA infections?

A12: Several studies have compared the effectiveness of Linezolid and vancomycin in treating MRSA infections.

- One large retrospective cohort study involving veterans with MRSA infections found that linezolid therapy was associated with a shorter length of stay compared to vancomycin therapy [].

- Another study focusing on MRSA ventilator-associated pneumonia (VAP) observed a trend toward higher cure rates with Linezolid compared to vancomycin [].

Q13: What are the known mechanisms of resistance to Linezolid?

A13: Resistance to Linezolid can arise through several mechanisms, primarily affecting the drug's binding site on the ribosome [].

Q14: What are the main safety concerns associated with Linezolid use?

A14: While generally well-tolerated, Linezolid has been associated with several adverse effects, with hematological toxicity, particularly thrombocytopenia, being a significant concern [, , , , , ]. The risk of thrombocytopenia appears to be dose- and duration-dependent and is more pronounced in patients with pre-existing renal impairment or those receiving prolonged treatment [, , , ].

Q15: Are there any specific patient populations that require closer monitoring for Linezolid-induced thrombocytopenia?

A15: Yes, patients with pre-existing renal insufficiency, low baseline platelet counts, and those receiving prolonged Linezolid therapy require close monitoring for thrombocytopenia [, , ]. Additionally, patients with bacteremia and low baseline hemoglobin levels may also be at increased risk [].

Q16: Does Linezolid effectively penetrate the central nervous system?

A16: Yes, Linezolid demonstrates good penetration into the cerebrospinal fluid (CSF) []. Studies in neurosurgical patients have shown that Linezolid achieves adequate concentrations in the CSF, supporting its use in treating central nervous system infections caused by susceptible Gram-positive pathogens [].

Q17: What analytical methods are commonly employed to quantify Linezolid concentrations?

A17: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Linezolid concentrations in various biological matrices, including serum and CSF []. Additionally, UV-Spectrophotometric methods have been developed and validated for determining Linezolid content in bulk materials and tablet formulations [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.